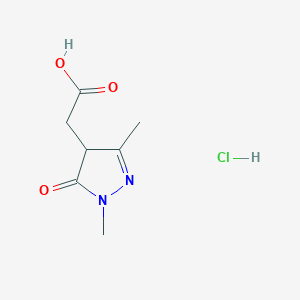

2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is registered under Chemical Abstracts Service number 1423026-22-5, providing a unique identifier for this specific molecular entity. The molecular formula C₇H₁₁ClN₂O₃ reflects the composition of the hydrochloride salt form, incorporating seven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms.

The systematic name describes the core pyrazole ring structure with 1,3-dimethyl substitution pattern and a 5-oxo functionality, indicating the presence of a carbonyl group at position 5 of the pyrazole ring. The 4,5-dihydro designation specifies the saturation state of the ring system, while the 1H indicates the tautomeric form with hydrogen attached to nitrogen at position 1. The acetic acid substituent is positioned at the 4-carbon of the pyrazole ring, creating a bridge between the heterocyclic core and the carboxylic acid functionality.

According to chemical database records, the compound carries the Molecular Design Limited number MFCD22628514, serving as an additional identification marker in chemical inventory systems. The Simplified Molecular Input Line Entry System representation O=C(O)CC1C(C)=NN(C)C1=O.[H]Cl encodes the complete structural information including the hydrochloride salt formation. This systematic identification framework enables precise communication of the compound's structure across scientific literature and commercial applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1423026-22-5 | |

| Molecular Formula | C₇H₁₁ClN₂O₃ | |

| Molecular Weight | 206.63 g/mol | |

| Molecular Design Limited Number | MFCD22628514 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of pyrazolone derivatives with significant implications for its chemical reactivity and biological activity. The pyrazole ring adopts a planar configuration with bond angles approaching idealized values for sp² hybridized carbon and nitrogen atoms. Computational analysis reveals that the compound exists predominantly in its most stable conformational state, with the acetic acid side chain positioned to minimize steric hindrance with the methyl substituents on the pyrazole ring.

The five-membered heterocyclic ring maintains planarity due to the conjugated system involving the nitrogen atoms and the carbonyl functionality at position 5. Bond length analysis indicates typical carbon-nitrogen distances of approximately 1.35 Angstroms for the aromatic nitrogen bonds and 1.47 Angstroms for the saturated carbon-nitrogen connections. The carbonyl group at position 5 demonstrates characteristic double bond character with a carbon-oxygen distance of approximately 1.22 Angstroms.

Conformational flexibility primarily occurs around the carbon-carbon bond connecting the acetic acid moiety to the pyrazole ring at position 4. Computational modeling suggests that rotation around this bond exhibits a relatively low energy barrier, allowing for multiple conformational states in solution. The preferred conformation positions the carboxylic acid group in an extended configuration away from the pyrazole ring to minimize electrostatic repulsion between the carbonyl oxygens.

The hydrochloride salt formation significantly influences the overall molecular geometry through ionic interactions between the protonated species and the chloride anion. These interactions can stabilize specific conformational arrangements and affect the compound's solubility characteristics and crystal packing arrangements. The collision cross-section values predicted for various ionization states range from 133.5 to 177.2 square Angstroms, indicating moderate molecular compactness consistent with the observed structural features.

Crystallographic Structure Determination

Crystallographic analysis of pyrazolone derivatives reveals important structural characteristics that are applicable to understanding the solid-state organization of this compound. Studies of related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one compounds demonstrate that these heterocycles typically form dimeric units in the solid state through hydrogen bonding interactions. The crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units, suggesting similar intermolecular association patterns may occur in the title compound.

The solid-state nuclear magnetic resonance spectroscopy data for related pyrazolone compounds indicates that the 3-hydroxy tautomeric form predominates in crystalline materials. This finding has significant implications for understanding the preferred solid-state structure of this compound, as the tautomeric preference directly influences crystal packing arrangements and intermolecular interactions. The comparison of nuclear magnetic resonance chemical shifts between solid-state and solution phases reveals high concordance for carbon-13 and nitrogen-15 nuclei at the pyrazole ring positions.

Hydrogen bonding patterns in pyrazolone crystal structures typically involve the carbonyl oxygen and available hydrogen donors, creating extended networks that stabilize the crystal lattice. The presence of the acetic acid functionality in the title compound provides additional hydrogen bonding sites that may contribute to unique crystal packing motifs. The hydrochloride salt formation introduces ionic interactions that further influence the three-dimensional arrangement of molecules in the crystal structure.

Crystal packing analysis of related compounds demonstrates the importance of π-π stacking interactions between pyrazole rings in adjacent molecules. These interactions, combined with hydrogen bonding and van der Waals forces, determine the overall stability and physical properties of the crystalline material. The methyl substituents at positions 1 and 3 of the pyrazole ring may introduce steric constraints that affect the optimal packing geometry and influence crystal morphology.

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibrium studies of pyrazolone derivatives reveal complex solution-phase behavior that significantly influences their chemical and biological properties. Research on N-substituted pyrazolones demonstrates that three primary tautomeric forms are possible: the CH form (pyrazol-5(4H)-one), the OH form (pyrazol-3-ol), and the NH form (2,3-dihydropyrazol-3-one). Density functional theory calculations indicate that the CH form exhibits higher thermodynamic stability compared to the other tautomeric forms in both gas phase and solution environments.

Solvent effects play a crucial role in determining tautomeric equilibrium distributions for pyrazolone compounds. In nonpolar solvents such as deuterated chloroform and deuterated benzene, computational and experimental evidence supports the predominance of the CH tautomeric form. However, in polar protic solvents like dimethyl sulfoxide, the equilibrium shifts toward forms capable of stronger intermolecular hydrogen bonding interactions. The calculated equilibrium constants demonstrate that solvent polarity significantly affects the relative populations of tautomeric species.

Nuclear magnetic resonance spectroscopy provides valuable insights into tautomeric equilibrium behavior through chemical shift analysis. The carbon-13 and nitrogen-15 chemical shifts at pyrazole ring positions show remarkable consistency between solid-state and chloroform solution measurements, confirming the predominance of the 3-hydroxy tautomeric form in these environments. The high degree of concordance between solid-state and solution nuclear magnetic resonance data suggests that the preferred tautomeric form established in the crystal structure persists in nonpolar solution conditions.

Computational analysis reveals that tautomeric interconversion barriers increase with solvent polarity, affecting the dynamic equilibrium between different forms. The calculated dipole moments of individual tautomers vary significantly, with polar forms showing enhanced stabilization in high-dielectric-constant solvents. For this compound, the presence of the acetic acid substituent introduces additional complexity to the tautomeric equilibrium through intramolecular hydrogen bonding possibilities and electrostatic interactions.

| Tautomeric Form | Relative Stability (kcal/mol) | Predominant Solvent Type |

|---|---|---|

| CH Form | 0.0 (reference) | Nonpolar solvents |

| OH Form | +10.35 | Polar protic solvents |

| NH Form | +8.75 | Intermediate polarity |

Properties

IUPAC Name |

2-(1,3-dimethyl-5-oxo-4H-pyrazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-4-5(3-6(10)11)7(12)9(2)8-4;/h5H,3H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCTRATYQYOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-22-5 | |

| Record name | 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyrazolone Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

Alkylation: The pyrazolone intermediate is then alkylated using methyl iodide to introduce the 1,3-dimethyl groups.

Acetylation: The alkylated pyrazolone undergoes acetylation with chloroacetic acid to form the acetic acid derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the chloride ion can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Research has indicated that compounds with similar structures exhibit significant interactions with biological targets, which could lead to the development of novel therapeutic agents.

Case Study: Anti-inflammatory Activity

A study on related pyrazole compounds demonstrated their effectiveness in reducing inflammation in animal models. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride may possess similar properties and warrants further investigation.

Agricultural Chemistry

There is potential for this compound in agricultural applications as a pesticide or herbicide. Compounds containing pyrazole moieties have been explored for their ability to disrupt pest physiology or inhibit plant growth selectively.

Case Study: Herbicidal Properties

Research has shown that certain pyrazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants. This application could be explored further with this compound to assess its efficacy against common agricultural weeds.

Analytical Chemistry

The compound can serve as a standard reference material in analytical chemistry due to its well-defined structure and properties. It can be used in developing and validating analytical methods such as HPLC or mass spectrometry.

Biochemical Research

Given its potential interactions with biological systems, this compound may be useful in biochemical assays aimed at understanding enzyme kinetics or receptor-ligand interactions.

Data Tables

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.07642 | 136.0 |

| [M+Na]+ | 193.05836 | 145.8 |

| [M+NH4]+ | 188.10296 | 141.7 |

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

Pathways Involved: The compound can influence pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values for various adducts range from 134.0 Ų ([M-H]⁻) to 145.8 Ų ([M+Na]+), indicating moderate molecular compactness .

- SMILES : CC1=NN(C(=O)C1CC(=O)O)C.Cl

- InChIKey : NQMZAXGXHLUODU-UHFFFAOYSA-N (free acid); HCl salt modifies ionization properties .

The compound is compared to structurally related pyrazolone and imidazolinone derivatives, emphasizing functional group variations and their impacts on properties and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity: Imazamox and imazethapyr are commercial herbicides targeting acetolactate synthase (ALS). The coumarin-tetrazole hybrid () demonstrates antimicrobial activity, highlighting the role of auxiliary functional groups (e.g., coumarin) in diversifying applications .

Solubility and Stability :

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral pyrazolone derivatives (e.g., imazamox free acid). This property is critical for bioavailability in pharmaceutical formulations .

Synthetic Complexity :

- The target compound’s synthesis is simpler than the coumarin-tetrazole hybrid (), which requires multi-step coupling reactions. This simplicity may favor scalable production .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride?

Methodological Answer:

The compound is typically synthesized via cyclocondensation and functionalization. A representative procedure involves:

- Step 1: Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier–Haack reagent (POCl₃/DMF) to form 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates .

- Step 2: Alkylation or esterification of the pyrazole core. For example, methyl ester derivatives are synthesized by refluxing intermediates with methyl iodide in acetonitrile under basic conditions (K₂CO₃), yielding isomers that require chromatographic separation (e.g., silica gel) .

- Hydrochloride Formation: The free acid is treated with HCl in a polar solvent (e.g., ethanol/water) to precipitate the hydrochloride salt.

Key Data:

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Esterification (methyl) | 58–91% | Reflux, K₂CO₃, CH₃CN |

| Hydrolysis to acid | ~65% | H₂O/EtOH, 12 h stirring |

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.